Chemoselective Orthogonal Reactivity: Sequential Isocyanate Urea Formation Followed by Chloride Displacement
1-Chloro-3-isocyanato-3-methylbutane enables sequential, orthogonal functionalization: the isocyanate group reacts first with a nucleophile to form a urea or carbamate, leaving the chloro group intact for subsequent nucleophilic displacement [1]. This contrasts with monofunctional isocyanates like 1-isocyanato-3-methylbutane, which provide only a single reactive handle . In class-level studies, 1-chloroalkyl isocyanates reacted with N,N-dimethylurea to form bis-urea derivatives, a transformation unattainable with simple isocyanates [1].
| Evidence Dimension | Number of distinct, sequentially addressable electrophilic sites |
|---|---|
| Target Compound Data | Two orthogonal electrophilic sites (isocyanate group + chloro group) |
| Comparator Or Baseline | 1-Isocyanato-3-methylbutane: One electrophilic site (isocyanate group only) |
| Quantified Difference | 2 vs 1 orthogonal reactive centers |
| Conditions | Structural analysis; class-level reaction data with N,N′-dimethylurea [1] |
Why This Matters
Enables single-vessel, two-step derivatization workflows without intermediate purification, reducing synthetic step count and improving atom economy.
- [1] Reaction of 1-Chloroalkyl Isocyanates with N,N′-Dimethylurea. ChemInform 1993, 24(7), no. 199307182. View Source
